2-Hydroxycyclohexyl prop-2-enoate

Description

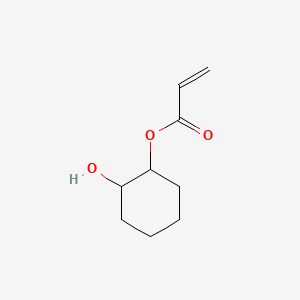

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxycyclohexyl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2,7-8,10H,1,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDYCSFRQCNQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1CCCCC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623341 | |

| Record name | 2-Hydroxycyclohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23451-03-8 | |

| Record name | 2-Hydroxycyclohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2 Hydroxycyclohexyl Prop 2 Enoate

Conventional Synthetic Routes

Traditional methods for synthesizing 2-Hydroxycyclohexyl prop-2-enoate rely on fundamental organic reactions, namely esterification and transesterification. These processes are characterized by their reliability and scalability for industrial production.

The direct esterification of cyclohexanediol with acrylic acid represents a primary and straightforward route to this compound. This reaction is typically catalyzed by an acid. google.com The process involves the reaction of the hydroxyl group of cyclohexanediol with the carboxylic acid group of acrylic acid to form an ester linkage, with the concurrent formation of water.

To drive the reaction towards the product side and achieve high yields, the water produced during the esterification is continuously removed, often through azeotropic distillation. The choice of catalyst is critical, with strong acids like sulfuric acid or p-toluenesulfonic acid being commonly employed. However, the use of these catalysts can lead to side reactions and purification challenges.

Process optimization focuses on several key parameters to maximize the yield and purity of the final product while minimizing reaction time and energy consumption.

Key Optimization Parameters for Esterification:

| Parameter | Influence on the Reaction | Typical Conditions |

| Molar Ratio of Reactants | An excess of one reactant can shift the equilibrium to favor product formation. | An excess of cyclohexanediol may be used to favor the mono-substituted product. |

| Catalyst Concentration | Higher catalyst loading can increase the reaction rate but may also promote side reactions. | Typically 0.5-2% by weight of the reactants. |

| Reaction Temperature | Higher temperatures increase the reaction rate but can lead to polymerization of the acrylate (B77674). | 80-120 °C, depending on the solvent and catalyst. |

| Polymerization Inhibitor | Prevents the premature polymerization of the acrylic acid and the product. | Hydroquinone or its methyl ether (MEHQ) are commonly added. |

Transesterification offers an alternative pathway to this compound, involving the reaction of an alkyl acrylate, such as methyl acrylate or ethyl acrylate, with cyclohexanediol. This method can be advantageous as it often proceeds under milder conditions compared to direct esterification and avoids the production of water. google.com

The reaction is typically catalyzed by either an acid or a base. Common catalysts include metal alkoxides, such as titanium alkoxide, or organocatalysts. nih.gov The equilibrium is driven forward by removing the low-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.

Recent advancements have explored the use of various catalysts to improve efficiency and selectivity. For instance, lithium catalysts have been shown to be effective in the transesterification of methyl methacrylate (B99206). google.com The choice of catalyst can significantly influence the reaction rate and the extent of side reactions.

Green Chemistry Principles in Monomer Synthesis

In response to the growing demand for sustainable chemical processes, green chemistry principles are being increasingly applied to the synthesis of acrylate monomers like this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and utilize renewable resources.

Performing reactions without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. nih.gov For the synthesis of this compound, a solvent-free approach would involve directly reacting liquid cyclohexanediol with acrylic acid or an alkyl acrylate.

This technique often requires higher temperatures to ensure the reactants are in a liquid state and to facilitate mixing. The absence of a solvent can sometimes lead to increased reaction rates. Solid-state photopolymerization of some acrylate monomers has also been investigated, suggesting that under certain conditions, reactions in the solid phase can be highly efficient. nih.govnih.gov

The use of enzymes as catalysts (biocatalysis) in organic synthesis is a cornerstone of green chemistry. Lipases are particularly well-suited for esterification and transesterification reactions due to their high selectivity and ability to function under mild conditions. nih.gov

In the context of this compound synthesis, an immobilized lipase (B570770) could be used to catalyze the reaction between cyclohexanediol and acrylic acid or an alkyl acrylate. This enzymatic approach offers several advantages:

High Selectivity: Enzymes can selectively catalyze the desired reaction, minimizing the formation of byproducts.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption.

Reduced Waste: The high selectivity of enzymes leads to cleaner reaction profiles and less waste.

Reusability of Catalyst: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles. nih.gov

Research has demonstrated the successful use of lipases for the synthesis of various esters, and this technology is applicable to the production of specialty acrylates. nih.gov The efficiency of the biocatalytic process is influenced by factors such as the choice of enzyme, the reaction medium, and the water content. nih.gov

The transition towards a bio-based economy involves the use of renewable resources as starting materials for chemical production. For this compound, both the cyclohexanediol and the acrylate moiety can potentially be derived from bio-based feedstocks.

Cyclohexanediol can be produced from the hydrogenation of phenol, which itself can be derived from lignin, a major component of biomass. Acrylic acid can be produced from the oxidation of propylene, which can be obtained from bio-propanol. Furthermore, research is ongoing to develop direct fermentation routes to produce acrylic acid from sugars.

The use of monoterpenes, which are naturally occurring compounds, as a source for acrylate monomers is also an area of active research. rsc.org While not directly applicable to this compound, this research highlights the potential for developing novel bio-based routes to a wide range of acrylate monomers.

Flow Chemistry Applications for Continuous Monomer Production

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement in chemical synthesis. For the production of acrylate monomers like this compound, flow chemistry offers a range of benefits that address the limitations of conventional methods.

Microreactors, characterized by their high surface-area-to-volume ratios, are at the forefront of process intensification in fine chemical synthesis. energy.gov The synthesis of this compound can be envisioned through the continuous reaction of its precursors, such as the ring-opening of cyclohexene (B86901) oxide with acrylic acid, within a microreactor setup. This approach allows for precise control over reaction parameters, including temperature, pressure, and residence time. researchgate.netkth.se

The use of microreactors facilitates rapid heat exchange, which is crucial for managing the exothermic nature of esterification and polymerization reactions, thereby preventing thermal runaways and the formation of undesired byproducts. researchgate.net Furthermore, the enhanced mass transfer in microchannels ensures efficient mixing of reactants, leading to higher conversion rates and improved product selectivity. energy.gov For instance, the synthesis of various esters has been successfully demonstrated in microreactors, achieving significantly higher yields and shorter reaction times compared to batch processes. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Acrylate Esters

| Parameter | Batch Process | Continuous Flow (Microreactor) |

| Heat Transfer | Limited, potential for hotspots | Excellent, rapid heat dissipation |

| Mass Transfer | Often limited by stirring speed | Enhanced, efficient mixing |

| Reaction Time | Hours to days | Seconds to minutes |

| Safety | Higher risk of thermal runaway | Inherently safer due to small volumes |

| Scalability | Difficult, requires redesign | Numbering-up of reactors |

| Product Consistency | Batch-to-batch variation | High consistency |

This table provides a generalized comparison based on principles of chemical engineering and findings in related acrylate synthesis.

Process intensification for this compound synthesis could also involve the integration of reaction and separation steps within a single continuous flow system, such as a simulated moving bed membrane reactor (PermSMBR), which has been explored for butyl acrylate production. researchgate.net

The adoption of continuous flow processes for the synthesis of acrylate monomers like this compound offers several key advantages over traditional batch methods:

Enhanced Heat and Mass Transfer : The small dimensions of microreactors lead to superior heat and mass transfer capabilities. energy.gov This is particularly beneficial for the often exothermic and rapid reactions involved in acrylate synthesis, allowing for precise temperature control and minimizing the formation of impurities.

Improved Safety : The small reaction volumes inherent in continuous flow systems significantly reduce the risks associated with handling hazardous reagents and managing highly exothermic reactions. researchgate.net This "point-of-use production" minimizes the storage of unstable intermediates.

Increased Yield and Purity : The precise control over reaction conditions and efficient mixing in continuous flow reactors often lead to higher reaction yields and selectivities. For example, in the synthesis of N-arylhydroxylamines via a continuous-flow hydrogenation process, high conversion and selectivity were achieved under mild conditions. mdpi.com This translates to a purer product and reduced downstream purification efforts.

Faster Process Development and Optimization : Microreactor systems allow for the rapid screening of reaction parameters, such as temperature, pressure, and catalyst loading, significantly accelerating process development and optimization. rsc.org

Scalability : Scaling up production in a continuous flow system is often more straightforward than in batch processes. Instead of redesigning a larger reactor, multiple microreactors can be operated in parallel (a concept known as "numbering-up" or "scaling-out") to achieve the desired production capacity without altering the optimized reaction conditions. google.com

Reduced Waste and Environmental Impact : The higher efficiency and selectivity of continuous flow processes can lead to a reduction in waste generation, aligning with the principles of green chemistry. nih.gov

Exploration of Novel Synthetic Strategies and Method Development

Beyond the implementation of flow chemistry, research into novel synthetic strategies for acrylate monomers continues to evolve, focusing on greener, more efficient, and versatile methods.

One promising area is the development of advanced catalytic systems. For instance, selenium-modified microgel catalysts have shown high activity and selectivity in the oxidation of acrolein to acrylic acid and its esters under mild conditions, using hydrogen peroxide as a green oxidant. rsc.orgmaastrichtuniversity.nl Such catalysts could potentially be adapted for the synthesis of this compound.

Another avenue of exploration is the use of bio-based feedstocks. Scientists have developed one-step methods to convert plant oils into acrylic monomers, offering a sustainable alternative to petroleum-based raw materials. ndsuresearchfoundation.org While not directly applicable to the cycloaliphatic structure of this compound, this trend highlights the broader move towards renewable resources in monomer production. acs.org

Furthermore, innovative cross-coupling methodologies are emerging. For example, a palladium-catalyzed approach for the synthesis of acrylonitriles and acrylamides from alkenyl thianthrenium salts has been reported, showcasing the potential for novel functional group installations on alkene structures. acs.org The direct catalytic carboxylation of ethylene (B1197577) with CO2 to produce acrylates is also an area of active research, aiming to utilize abundant and inexpensive C1 feedstocks. repec.org

Polymerization Studies of 2 Hydroxycyclohexyl Prop 2 Enoate and Derived Systems

Free Radical Polymerization (FRP)

Free radical polymerization is a widely utilized method for synthesizing a variety of polymers. youtube.com The process involves initiation, propagation, and termination steps, where a free radical active center is created to sequentially add monomer units. wikipedia.orgyoutube.com

Mechanistic Investigations of 2-Hydroxycyclohexyl prop-2-enoate FRP

The free radical polymerization of vinyl monomers like this compound proceeds through a classic three-step mechanism:

Initiation: This process begins with the decomposition of an initiator molecule, prompted by heat or light, to generate free radicals. youtube.comtcichemicals.com These highly reactive species then attack the carbon-carbon double bond of a monomer molecule, creating a new, larger radical. wikipedia.org

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of a polymer chain. youtube.com

Termination: The growth of polymer chains is concluded through two primary mechanisms: combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. youtube.com

Chain transfer is another important reaction that can occur, where the radical activity is transferred to another molecule, such as a monomer, polymer, or solvent. This can result in the termination of one polymer chain and the initiation of another. wikipedia.org

Kinetic Studies of Radical Polymerization

Kinetic studies of the radical polymerization of acrylates, such as the related 2-hydroxyethyl acrylate (B77674) (HEA), often reveal an "autoacceleration" or Trommsdorff effect. This phenomenon is characterized by a significant increase in the polymerization rate and molecular weight as monomer conversion proceeds. metu.edu.trnih.gov This is attributed to a decrease in the termination rate constant as the viscosity of the system increases, which hinders the diffusion of large polymer radicals. nih.gov

The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. For instance, in the bulk polymerization of HEA, the polymerization curves demonstrate this autoacceleration, leading to high molecular weight and crosslinked polymers. metu.edu.tr Studies on n-butyl acrylate have shown that at high temperatures (above 140°C), oxygen can act as an initiator, significantly increasing the polymerization rate and monomer conversion. westlake.edu.cn After an initial sharp increase, the rate may slow down due to increased viscosity, making the reaction diffusion-limited. westlake.edu.cn

The probability of a radical propagating versus terminating can be expressed as a ratio of the rate of propagation to the sum of the rates of all possible processes, including propagation and termination. youtube.com

Influence of Radical Initiators

The choice of initiator is crucial in free radical polymerization, primarily depending on its solubility and decomposition temperature. sigmaaldrich.com Initiators can be broadly categorized as those activated by heat (thermal initiators) or by light (photoinitiators). tcichemicals.com

Azo Compounds: A well-known example is 2,2'-azobis(isobutyronitrile) (AIBN), which is a common thermal initiator. sigmaaldrich.comrroij.com These compounds decompose upon heating to produce radicals and nitrogen gas. nih.gov The decomposition temperature of azo initiators can be influenced by the solvent, with lower decomposition temperatures often observed in polar solvents. researchgate.net

Peroxides: Organic peroxides, such as benzoyl peroxide, are another class of thermal initiators. They form radicals through the cleavage of the O-O bond, which can be induced by heat or UV radiation. pergan.comyoutube.com Aqueous hydrogen peroxide can also be used, decomposing into hydroxyl radicals to initiate polymerization. researchgate.net Peroxide initiators are known to be particularly susceptible to chain transfer reactions. wikipedia.org

Photoinitiators: These compounds generate radicals upon exposure to UV or visible light. liftchem.com They are classified into two main types: Type I (alpha-cleavage), which undergo homolytic bond cleavage to form two radical fragments, and Type II (hydrogen abstraction), which require a co-initiator to generate radicals. flychem.in An example of a Type I photoinitiator is 1-hydroxycyclohexyl phenyl ketone. nih.gov Photoinitiators like Eosin-Y, a Type II initiator, are used in photopolymerization and require a co-initiator like an amine. nih.gov

Solvent Effects on FRP Kinetics and Polymer Properties

The solvent can significantly influence free radical polymerization. flinders.edu.au Key effects include:

Chain Transfer: Solvents can act as chain transfer agents, where a radical abstracts an atom (often hydrogen) from a solvent molecule. This terminates the growing polymer chain and creates a new radical on the solvent molecule, which can then initiate a new chain. researchgate.net This process generally leads to a lower molecular weight of the resulting polymer. researchgate.net Solvents with high chain transfer constants include alkylated benzenes and halogenated aliphatic hydrocarbons, while those with low chain transfer constants include benzene (B151609) and water. researchgate.net

Reactivity of Monomers: The polarity of the solvent can affect the reactivity of polar monomers. researchgate.net For some copolymerization systems, a "bootstrap effect" has been observed, where the solvent influences monomer partitioning around the growing polymer radicals. researchgate.net

Initiator Decomposition: As mentioned, the decomposition rate of initiators like AIBN can be affected by solvent polarity. researchgate.net

Polymer Solubility and Viscosity: The solvent must be chosen to ensure the solubility of the resulting polymer and to manage the viscosity of the reaction medium, which is crucial for heat transfer. researchgate.net In some cases, the addition of a polar solvent can help to control the polymerization of acrylates with long alkyl pendant groups. ias.ac.in Studies have also shown that the efficiency of ethylene (B1197577) polymerization is strongly dependent on the solvent. rsc.org

Controlled/Living Radical Polymerization (CRP/LRP)

Controlled/living radical polymerization (CRP/LRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. escholarship.org These methods, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized polymer chemistry. escholarship.orgacs.org

Atom Transfer Radical Polymerization (ATRP) of this compound (and related cyclohexyl/hydroxyethyl acrylates)

ATRP is a versatile and widely used CRP method for a variety of monomers, including acrylates. cmu.educmu.edu The mechanism involves a reversible deactivation process where a transition metal complex (e.g., a copper halide with a ligand) reversibly abstracts a halogen atom from a dormant polymer chain, generating a propagating radical. This maintains a low concentration of active radicals, suppressing termination reactions. cmu.edu

2-Hydroxyethyl Acrylate (HEA): The ATRP of HEA has been successfully conducted in both bulk and aqueous solutions. cmu.edu These polymerizations exhibit first-order kinetics, with molecular weights increasing linearly with monomer conversion and low polydispersities (typically Mw/Mn ≤ 1.2). cmu.edu The use of a copper(I) bromide/bipyridine catalyst system has proven effective. acs.org More advanced techniques like single-electron transfer living radical polymerization (SET-LRP) using Cu(0) wire have also been applied to HEA, allowing for rapid polymerization at room temperature. rsc.org Furthermore, photoinduced ATRP of HEA using a dual catalysis system with eosin (B541160) Y and a copper complex has been demonstrated under green light, even in the presence of oxygen. nih.gov However, challenges in the ATRP of acrylic acid, a related monomer, include the potential for intramolecular lactonization of the dormant chains. nsf.gov

Cyclohexyl Acrylates: The ATRP of cyclohexyl methacrylate (B99206) (CHMA) has been reported using a CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine catalytic system. epa.gov The polymerization was controlled in both bulk and solution, with the solvent being necessary to moderate the polymerization rate. epa.gov This demonstrates the feasibility of applying ATRP to monomers containing a cyclohexyl group.

Table 1: Representative Conditions for ATRP of Related Acrylate Monomers

| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | Mw/Mn | Reference |

| 2-Hydroxyethyl Acrylate (HEA) | Methyl 2-bromopropionate | CuBr/bipyridine | Bulk | 90 | ≤ 1.2 | cmu.edu |

| 2-Hydroxyethyl Acrylate (HEA) | Ethyl 2-bromoisobutyrate | Cu(0) wire/Me6-TREN | Methanol (B129727)/Water | 25 | < 1.45 | rsc.org |

| Cyclohexyl Methacrylate (CHMA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Toluene | 40 | ~1.1 | epa.gov |

| n-Butyl Acrylate (BA) | Ethyl 2-bromoisobutyrate | Cu(II)/TPMA/Sn(EH)2 | Anisole | 60 | 1.15 | cmu.edu |

| Lauryl Acrylate (LA) | Methyl 2-bromopropionate | CuBr/dNbpy | Toluene | 90 | 1.26 | cmu.edu |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique known for its tolerance of a wide range of functional monomers and reaction conditions. wikipedia.org It is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains. sigmaaldrich.com

The selection of the appropriate RAFT agent is the most critical factor for a successful RAFT polymerization. The CTA's effectiveness depends on the nature of the monomer being polymerized. sigmaaldrich.com

CTA Design: A RAFT agent has the general structure Z-C(=S)S-R. The 'Z' group primarily influences the reactivity of the C=S double bond, while the 'R' group acts as the initial leaving group to start the polymerization. For acrylates, dithiobenzoates and trithiocarbonates are commonly effective Z groups. sigmaaldrich.comepa.gov

Efficacy for Acrylates: For acrylate polymerization, CTAs like 4-cyanopentanoic acid dithiobenzoate (CPADB) or S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (B1256668) (DDMAT) are often used. The hydroxyl functionality in this compound is not expected to interfere with the RAFT mechanism, similar to observations with HEA and 2-hydroxyethyl methacrylate (HEMA). researchgate.netresearchgate.net The choice of solvent and initiator (e.g., AIBN, ACVA) is also crucial for achieving good control.

The following table, based on findings for related acrylate systems, illustrates the expected outcomes.

| Entry | Monomer | CTA | [M]:[CTA]:[I] | Solvent | Time (h) | Conv. (%) | M | PDI | Ref |

| 1 | HEMA | DDMAT | 100:1:0.2 | Methanol/Water | 5 | 90 | 15,400 | 1.19 | researchgate.net |

| 2 | BA/DMAEA | CF₃-CDSP | - | - | 3 | 21 | 3,230 | 1.13 | mdpi.com |

Data is for related functional (meth)acrylates and serves as a representative example. HEMA: 2-hydroxyethyl methacrylate; BA: Butyl Acrylate; DMAEA: 2-(N,N-dimethylamino)ethyl acrylate.

While less common than thermally initiated RAFT, methods that utilize alternative initiation pathways exist. One modern approach involves using oxygen as both an initiator and regulator in the presence of organoboranes like triethylborane. This allows for rapid and controlled RAFT polymerization at ambient temperature without the need for deoxygenation, a significant advantage for industrial applications. nih.gov Such an approach would likely be applicable to this compound, enabling polymerization under simplified conditions.

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) is a metal-free controlled radical polymerization method that uses a stable nitroxide radical (e.g., TEMPO) to reversibly trap the propagating polymer chain. nih.gov This forms a dormant alkoxyamine species, which can thermally cleave to regenerate the propagating radical and the nitroxide. wikipedia.org

While NMP is highly effective for styrenic monomers, its application to acrylates is more challenging. The C-ON bond in alkoxyamines derived from acrylates is significantly more stable, requiring very high temperatures for dissociation, which can lead to side reactions. However, advancements have led to the development of second-generation nitroxides and alkoxyamine initiators that allow for the controlled polymerization of acrylates at lower temperatures, although it remains a less common choice for these monomers compared to ATRP and RAFT.

Photopolymerization of this compound

Photopolymerization is a process where light is used to initiate a polymerization reaction. It is extremely fast and can be performed at ambient temperature. For acrylates, this is typically a free-radical polymerization initiated by a photoinitiator that generates radicals upon exposure to UV or visible light. nih.gov

The structure of this compound is particularly well-suited for photopolymerization.

Photoinitiators: Type I photoinitiators, which undergo cleavage upon irradiation to form radicals, are highly effective. A prime candidate for this monomer is 1-hydroxycyclohexyl phenyl ketone (e.g., Irgacure 184). researchgate.net This photoinitiator is widely used and shares the hydroxycyclohexyl structural motif, suggesting excellent compatibility and efficiency. Other initiators like 2-hydroxy-2-methyl-1-phenylpropanone are also common for acrylate systems. nih.govresearchgate.net

Kinetics: The polymerization is typically very rapid, often achieving high conversion in seconds to minutes. The rate of polymerization can be tuned by adjusting the light intensity and photoinitiator concentration. nih.gov The presence of the hydroxyl group can promote hydrogen bonding, potentially increasing the viscosity of the formulation and influencing the final network properties if a crosslinker is used.

Photoinitiator Systems for UV-Curing (e.g., α-hydroxyketones like 1-hydroxycyclohexyl phenyl ketone)

UV-curing is a prominent method for polymerizing acrylate monomers like this compound, valued for its high speed and efficiency. radtech.org This process relies on photoinitiators that, upon absorption of UV light, generate reactive species to initiate polymerization. radtech.org Among the most effective and widely used are Type I photoinitiators, particularly α-hydroxyketones. researchgate.netresearchgate.net

A prime example within this class is 1-hydroxycyclohexyl phenyl ketone (HCPK). patproducts.storecartrite.co.uk This compound is a highly efficient, non-yellowing photoinitiator used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates. patproducts.storeguidechem.com Upon UV irradiation, HCPK undergoes α-cleavage (a Norrish Type I reaction) to form two free radicals, which then initiate the polymerization of the acrylate double bonds. cartrite.co.uknih.gov Its high initiation efficiency and excellent thermal stability make it a preferred choice, especially for coatings that require minimal yellowing after prolonged sun exposure. cartrite.co.ukvot.pl The concentration of the photoinitiator is a critical parameter, with typical loadings ranging from 2% to 4% by weight. cartrite.co.uk The choice of α-hydroxyketones like HCPK has been shown to produce acrylic syrups with desirable high viscosity and molecular weight while maintaining good monomer conversion rates. vot.pl

Table 1: Properties of 1-Hydroxycyclohexyl phenyl ketone (HCPK)

| Property | Value | References |

|---|---|---|

| CAS Number | 947-19-3 | patproducts.storeguidechem.com |

| Molecular Formula | C₁₃H₁₆O₂ | guidechem.comthermofisher.com |

| Molecular Weight | 204.26 g/mol | alfa-chemistry.com |

| Appearance | White crystalline powder | guidechem.comalfa-chemistry.com |

| Melting Point | 47-50 °C | cartrite.co.ukthermofisher.com |

| Boiling Point | 175 °C / 15 mmHg | cartrite.co.ukalfa-chemistry.com |

| Function | Photoinitiator for UV-curing | patproducts.storecymitquimica.com |

Reaction Kinetics and Mechanisms in Photopolymerization (e.g., real-time monitoring techniques)

Understanding the reaction kinetics and mechanisms of photopolymerization is crucial for controlling the final properties of the polymer. Real-time monitoring techniques are indispensable for investigating the rapid polymerization of acrylates. acs.orguiowa.edu Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) is a powerful and commonly used method for this purpose. rsc.org It allows for the in-situ monitoring of monomer conversion by tracking the decrease in the characteristic infrared absorbance bands of the acrylate double bonds (e.g., at 1636 cm⁻¹) as the reaction proceeds. acs.orgrsc.org

These techniques provide continuous data on the rate of polymerization under various conditions, such as light intensity, photoinitiator concentration, and temperature. rsc.orgllnl.gov For hydroxyl-containing acrylates, such as this compound, hydrogen bonding can significantly influence polymerization rates. acs.orguiowa.edu Real-time monitoring has revealed that hydrogen-bonded acrylate monomers can behave like difunctional monomers, leading to an increased polymerization rate due to reduced termination rates. acs.org Other advanced techniques for monitoring photopolymerization include photo-differential scanning calorimetry (photo-DSC), which measures the heat flow during the reaction, and fluorescence spectroscopy, which can track changes in the local environment as the liquid monomer converts to a solid polymer. rsc.orgnih.gov

Table 2: Real-Time Monitoring Techniques for Photopolymerization

| Technique | Principle | Information Obtained | References |

|---|---|---|---|

| Real-Time FTIR (RT-FTIR) | Measures changes in infrared absorption of specific functional groups. | Monomer conversion, polymerization rate. | acs.orgrsc.org |

| Photo-DSC | Measures the heat of reaction generated during polymerization. | Reaction enthalpy, conversion, kinetic parameters. | rsc.orgnih.gov |

| Fluorescence Spectroscopy | Monitors changes in the fluorescence of a probe molecule as viscosity increases. | Local viscosity changes, polymerization onset. | rsc.org |

| Raman Spectroscopy | Tracks vibrational modes of molecules; can be used with confocal microscopy for spatial resolution. | Monomer conversion, chemical structure changes. | rsc.org |

| Aggregation-Induced Emission (AIE) | Uses fluorophores that fluoresce upon aggregation as the system solidifies. | Real-time characterization of reaction kinetics. | llnl.gov |

Dual-Curing Mechanisms (e.g., hybrid radical and cationic systems)

Dual-curing systems offer enhanced processing flexibility and improved final material properties by combining two distinct polymerization reactions. mdpi.comnih.gov For monomers like this compound, which contains a radically polymerizable acrylate group, a common dual-cure strategy involves creating a hybrid system with monomers that undergo cationic polymerization, such as epoxides. nih.govradtech.org

In a typical hybrid radical/cationic system, a mixture of multifunctional acrylate and epoxy monomers is cured simultaneously under UV light. mdpi.com This requires a combination of two types of photoinitiators: a radical photoinitiator (like HCPK) to cure the acrylate component and a cationic photoinitiator (such as diaryliodonium or triarylsulfonium salts) to initiate the ring-opening polymerization of the epoxy component. nih.govradtech.org These two polymerization processes can proceed simultaneously to form interpenetrating polymer networks (IPNs), combining the properties of both polymer types. nih.govmdpi.com The kinetics of these hybrid systems can be complex; for instance, the polymerization of the acrylate component can lead to early vitrification, which may hinder the mobility and polymerization rate of the epoxy portion. radtech.org This approach allows for the creation of materials with a tailored balance of properties, such as toughness, chemical resistance, and low shrinkage. nih.govradtech.org

Other Polymerization Mechanisms

Beyond conventional free-radical polymerization, the structure of this compound allows for alternative polymerization pathways.

Oxa-Michael Addition Polymerization

The presence of a hydroxyl group enables this compound to act as an AB-type monomer in an Oxa-Michael addition polymerization. researchgate.net This step-growth polymerization involves the nucleophilic addition of the hydroxyl group of one monomer to the activated double bond of another. rsc.orgchemrxiv.org The reaction is typically catalyzed by nucleophiles or bases, such as N-heterocyclic carbenes (NHCs) or phosphines, and can proceed smoothly at room temperature. researchgate.netrsc.org

This mechanism produces poly(ester-ether)s, which have functional groups integrated into the polymer backbone, in contrast to the all-carbon backbone of traditional polyacrylates. chemrxiv.org This structural difference can lead to materials with enhanced degradability. chemrxiv.org Research has shown that the Oxa-Michael addition can be performed in tandem with transesterification reactions, providing a versatile route to poly(ester-ether)s directly from simple alkyl acrylates and diols, avoiding the pre-synthesis of the hydroxy-functionalized monomer. rsc.org

Ring-Opening Polymerization (for specific cyclic derivatives)

Ring-opening polymerization (ROP) is a chain-growth process where a cyclic monomer is opened by a reactive center to form a linear polymer. wikipedia.orgfiveable.me While this compound itself is not a cyclic monomer for ROP, this mechanism is relevant in copolymerization strategies. Specifically, radical ring-opening polymerization (rROP) can be used to incorporate labile groups, such as esters, into the backbone of vinyl polymers like polyacrylates. digitellinc.com

In this approach, a cyclic monomer, such as a cyclic xanthate or a thionolactone, is copolymerized with an acrylate monomer. digitellinc.com During the radical polymerization, the cyclic monomer undergoes ring-opening, inserting a functional group (e.g., a thioester) into the main polymer chain. This strategy is employed to create polymers that are chemically responsive or degradable under specific conditions, which is a significant advantage over the robust, non-degradable carbon-carbon backbones of conventional polyacrylates. digitellinc.comacs.org

Copolymerization Strategies for Diverse Architectures

Copolymerization of this compound with other monomers is a key strategy to create polymers with diverse and tailored architectures. The hydroxyl functionality offers a reactive handle for subsequent modifications or for directing the polymer structure.

Block copolymers can be formed using controlled polymerization techniques. For example, a material could be synthesized where one block is a polyacrylate and another is formed via the hydroxyl groups. alfa-chemistry.com Furthermore, hyperbranched polymers can be synthesized through the controlled radical branching polymerization of a standard acrylate monomer with a specialized "inibramer" (a molecule that is both an initiator and a branching agent). nih.gov A molecule like this compound could be modified to act as such a comonomer. This leads to highly branched, globular macromolecules with unique solution and melt properties compared to their linear analogues. nih.gov The development of metal-chelating polymers for biomedical applications has also utilized controlled radical polymerization techniques like RAFT to create well-defined acrylate-based polymers, a strategy that could incorporate hydroxyl-functional monomers to tune properties. mdpi.com

Table 3: List of Chemical Compounds

| Compound Name | |

|---|---|

| 1-hydroxycyclohexyl phenyl ketone | |

| 2,2-dimethoxy-2-phenyl-acetophenone | |

| 2-carboxyethyl acrylate | |

| This compound | |

| 2-hydroxyethyl acrylate | |

| Acrylated epoxidized soybean oil | |

| Acrylic acid | |

| Bisphenol A | |

| Butyl acrylate | |

| Diaryliodonium salts | |

| Epoxidized linseed oil | |

| Ethylene glycol methacrylate phosphate | |

| Methylacrylic acid | |

| N-heterocyclic carbenes | |

| Thionolactone |

Synthesis of Copolymers with Other Acrylates, Methacrylates, and Vinyl Monomers

The copolymerization of this compound with other common monomers is a primary strategy to modulate the properties of the final material, such as its glass transition temperature (Tg), solubility, and mechanical strength. Standard free-radical polymerization techniques are readily applicable for this purpose.

Research Findings:

The incorporation of this compound into polymer chains alongside other acrylic, methacrylic, or vinyl monomers can be achieved through solution, bulk, or emulsion polymerization methods, typically initiated by thermal or photoinitiators like azobisisobutyronitrile (AIBN) or benzoin (B196080) ethers. The presence of the hydroxyl group on the cyclohexyl ring is anticipated to increase the polarity and hydrophilicity of the resulting copolymers. This can enhance adhesion to polar substrates and improve compatibility with other polar materials.

For instance, copolymerization with non-polar monomers like styrene (B11656) or methyl methacrylate (MMA) would allow for a precise tuning of the hydrophilic-lipophilic balance of the final polymer. The bulky cyclohexyl group would also contribute to a higher glass transition temperature and improved thermal stability compared to copolymers made with simpler hydroxyalkyl acrylates like 2-hydroxyethyl acrylate.

While specific data on the reactivity ratios for this compound are not extensively documented, they can be determined experimentally using methods like the Fineman-Ross or Kelen-Tüdős methods. These ratios are crucial for predicting copolymer composition and microstructure. The following table illustrates a hypothetical study on the free-radical copolymerization of this compound (M1) with Methyl Methacrylate (M2).

Table 1: Illustrative Data for Copolymerization of this compound (M1) and Methyl Methacrylate (M2) This table is for illustrative purposes to show typical data from such a study.

| Feed Ratio (M1/M2) | Copolymer Composition (m1/m2) | Molecular Weight (Mn, g/mol) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|

| 0.2 / 0.8 | 0.18 / 0.82 | 25,000 | 110 |

| 0.4 / 0.6 | 0.37 / 0.63 | 28,500 | 102 |

| 0.6 / 0.4 | 0.58 / 0.42 | 31,000 | 95 |

| 0.8 / 0.2 | 0.79 / 0.21 | 35,000 | 88 |

Integration with Thiol Monomers via Thiol-ene Chemistry

Thiol-ene chemistry is a powerful and efficient "click" reaction that involves the radical-mediated addition of a thiol (S-H) group across a carbon-carbon double bond (an "ene"). wikipedia.org This reaction is known for its high yields, rapid rates under mild conditions (often UV-initiated), and lack of sensitivity to oxygen, making it highly suitable for creating well-defined polymer networks and for functionalizing materials. nih.gov

Research Findings:

The acrylate double bond in this compound is an excellent candidate for thiol-ene reactions. nih.gov This process can be used to form crosslinked networks or to append thiol-containing molecules to a polymer backbone. The reaction proceeds via a step-growth mechanism, which leads to more homogeneous network structures compared to traditional chain-growth radical polymerizations. wikipedia.org

The integration with thiol monomers can be approached in two primary ways:

Crosslinking: By reacting this compound with multifunctional thiol monomers (e.g., dithiols, trithiols), a crosslinked polymer network can be formed. The density of this network, and thus its mechanical and thermal properties, can be controlled by the stoichiometry of the thiol and ene groups. The pendant hydroxyl groups within this network remain available for further functionalization, adding another layer of versatility.

Functionalization: A polymer or copolymer containing this compound units can be functionalized in a post-polymerization step by reacting it with a monofunctional thiol. This allows for the precise introduction of various chemical moieties, such as fluorescent dyes, biomolecules, or other functional groups.

The following table presents examples of thiol monomers that could be integrated with this compound-containing systems.

Table 2: Potential Thiol Monomers for Thiol-ene Integration

| Thiol Monomer | Functionality | Potential Application |

|---|---|---|

| 1-Dodecanethiol | Monofunctional | Hydrophobization of surfaces or polymer chains. |

| 2-Mercaptoethanol | Monofunctional | Introduction of primary hydroxyl groups. |

| Cysteamine | Monofunctional | Introduction of primary amine groups for bioconjugation. |

| Trimethylolpropane tris(3-mercaptopropionate) | Trifunctional | Creation of highly crosslinked networks with high Tg. |

| Pentaerythritol tetrakis(3-mercaptopropionate) | Tetrafunctional | Formation of dense, rigid polymer networks. |

Development of Block and Graft Copolymer Architectures

Creating more complex polymer architectures like block and graft copolymers allows for the development of materials with distinct, often nano-phased separated, domains. This can lead to materials that combine the properties of different polymers, such as thermoplastic elastomers or stimuli-responsive materials.

Research Findings:

Block Copolymers: The synthesis of block copolymers containing a this compound segment can be effectively achieved using controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Recent research has demonstrated the successful homopolymerization of 2-hydroxycyclohexyl acrylate using RAFT, which provides a clear pathway for its use in block copolymer synthesis. researchgate.net

The process would involve:

Synthesizing a homopolymer of a first monomer (e.g., styrene, butyl acrylate) using a RAFT agent, resulting in a macro-RAFT agent.

Using this macro-RAFT agent to initiate the polymerization of this compound, thereby growing a second block from the end of the first.

This would result in a well-defined diblock copolymer, for example, poly(styrene)-b-poly(this compound), which could self-assemble into ordered nanostructures.

Graft Copolymers: The hydroxyl group on the cyclohexyl ring of the this compound monomer unit is an ideal anchor point for creating graft copolymers. Two main strategies could be employed:

"Grafting to": A pre-existing polymer with reactive end-groups is attached to the backbone of a poly(this compound) chain by reacting with the hydroxyl groups.

"Grafting from": The hydroxyl groups on the backbone are first converted into initiator sites (e.g., by reaction with 2-bromoisobutyryl bromide to form an ATRP initiator). A second monomer is then polymerized from these sites, creating densely grafted side chains.

The following table outlines these strategies for creating advanced architectures.

Table 3: Strategies for Block and Graft Copolymer Architectures

| Architecture | Synthetic Strategy | Key Reagents | Resulting Structure |

|---|---|---|---|

| Block Copolymer | RAFT Polymerization | RAFT Agent (e.g., DDMAT), AIBN, Monomer 1, Monomer 2 (2-HCHA) | Linear chain with distinct blocks of different monomers. |

| Graft Copolymer ("Grafting from") | ATRP | Poly(2-HCHA), 2-Bromoisobutyryl bromide, CuBr/Ligand, Monomer 2 | Backbone polymer with densely packed side chains of a different polymer. |

| Graft Copolymer ("Grafting to") | Esterification/Urethane linkage | Poly(2-HCHA), End-functionalized polymer (e.g., with -COOH or -NCO) | Backbone polymer with pre-made polymer chains attached at various points. |

Polymer Characterization and Structure Property Relationships of Poly 2 Hydroxycyclohexyl Prop 2 Enoate

Molecular Architecture and Network Topology

The molecular weight and polydispersity index (PDI) are fundamental characteristics of a polymer that dictate many of its physical properties. lcms.cz Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is a widely used technique to determine these parameters. lcms.czias.ac.in GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn). ias.ac.in

For instance, in the analysis of similar acrylate (B77674) polymers like poly(2-ethylhexyl acrylate), GPC has been effectively used to measure molecular weights and PDI. ias.ac.in The choice of solvent and column is critical for accurate analysis. For example, hexafluoroisopropanol (HFIP) with sodium trifluoroacetate (B77799) can be used to prevent polymer aggregation during GPC analysis. lcms.cz

Table 1: Illustrative GPC Data for an Acrylate Polymer

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer Batch A | 85,000 | 153,000 | 1.8 |

| Polymer Batch B | 92,000 | 165,600 | 1.8 |

This table provides hypothetical data to illustrate typical GPC results for an acrylate polymer and is not specific to poly(2-Hydroxycyclohexyl prop-2-enoate).

A narrow PDI, approaching 1, indicates a more uniform polymer chain length, which is often desirable for achieving specific material properties. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), are often employed to synthesize polymers with controlled molecular weights and low PDIs. ias.ac.in

When this compound is polymerized in the presence of a cross-linking agent, a three-dimensional polymer network is formed. The cross-linking density, which is the number of cross-links per unit volume, is a critical parameter that governs the mechanical and swelling properties of the resulting hydrogel. nih.gov

Several methods can be used to determine the cross-linking density. Swelling experiments, based on the Flory-Rehner theory, are a common approach. nih.govresearchgate.net The degree of swelling in a suitable solvent is related to the average molecular weight between cross-links (Mc) and, consequently, the cross-linking density. nih.govnih.gov The polymer volume fraction in the swollen state is a key parameter in these calculations. nih.gov

Rheological measurements provide another avenue for determining cross-linking density. nih.gov The storage modulus (G') obtained from rheological tests on the swollen hydrogel can be related to the cross-link density. nih.govnih.gov It has been observed that the cross-linking density values obtained from the Flory-Rehner equation can sometimes be higher than those from rheological measurements, potentially due to the contribution of physical entanglements. nih.gov

For hydrogels based on similar poly(acrylate) structures, increasing the concentration of the cross-linking agent generally leads to a higher cross-linking density, resulting in reduced swelling and increased mechanical stiffness. nih.govmdpi.com

Table 2: Example of Cross-linking Density Determination

| Cross-linker Concentration (%) | Swelling Ratio (q) | Cross-linking Density (mol/m³) (Flory-Rehner) |

| 1 | 25 | 20 |

| 2 | 18 | 45 |

| 5 | 10 | 90 |

This table presents hypothetical data to illustrate the relationship between cross-linker concentration, swelling, and cross-linking density and is not specific to poly(this compound).

The stereochemical arrangement of the cyclohexyl and hydroxyl groups along the polymer backbone, known as tacticity, can significantly influence the physical and chemical properties of poly(this compound). The three main types of tacticity are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement).

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of poly(this compound), providing insights into its chemical composition and the arrangement of its constituent atoms.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including polymers. ias.ac.in Both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the polymer structure.

In the ¹H NMR spectrum of poly(this compound), one would expect to see characteristic signals for the protons on the cyclohexyl ring, the proton of the hydroxyl group, and the protons of the polymer backbone. For a similar polymer, poly(2-ethylhexyl acrylate), the ¹H NMR spectrum shows distinct resonances for the different types of protons present. ias.ac.in For instance, the disappearance of the vinyl proton signals from the monomer spectrum upon polymerization confirms the success of the polymerization reaction. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the polymer repeat unit. researchgate.netosti.gov This includes the carbonyl carbon of the ester group, the carbons of the cyclohexyl ring, and the carbons of the polymer backbone. researchgate.net Quantitative ¹³C NMR can also be used to determine the degree of branching in the polymer. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for Poly(this compound)

| Proton Type | Predicted Chemical Shift (ppm) |

| Polymer Backbone (CH, CH₂) | 1.5 - 2.5 |

| Cyclohexyl Ring (CH, CH₂) | 1.2 - 2.0 |

| CH-O | 3.5 - 4.5 |

| OH | Variable (depends on solvent, concentration) |

This table provides predicted chemical shift ranges based on general principles of NMR spectroscopy and data for similar structures. Actual values may vary.

Table 4: Predicted ¹³C NMR Chemical Shifts for Poly(this compound)

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 170 - 180 |

| CH-O | 65 - 75 |

| Polymer Backbone (CH, CH₂) | 35 - 50 |

| Cyclohexyl Ring (CH₂) | 20 - 40 |

This table provides predicted chemical shift ranges based on general principles of NMR spectroscopy and data for similar structures. Actual values may vary.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. researchgate.net The FTIR spectrum of poly(this compound) would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-oxygen (C-O) stretching vibrations.

For a similar polymer, poly(2-hydroxyethyl acrylate), the FTIR spectrum of the polymer shows the disappearance of the C=C double bond absorption peak (around 1638 cm⁻¹) that is present in the monomer, confirming polymerization. researchgate.net The spectrum of the polymer retains the characteristic peaks for the hydroxyl group (a broad band around 3400 cm⁻¹) and the carbonyl group of the ester (around 1712 cm⁻¹). researchgate.net

Table 5: Characteristic FTIR Absorption Bands for Poly(this compound)

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1700 - 1750 |

| C-O (ester) | Stretching | 1100 - 1300 |

This table presents expected FTIR absorption ranges for the key functional groups in the polymer.

Mass Spectrometry (MS) Techniques (e.g., MALDI-ToF, ESI-MS) for Oligomer and Polymer Analysis

Mass spectrometry techniques are indispensable for the detailed molecular-level characterization of poly(this compound). Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide critical insights into the molecular weight distribution, end-group composition, and the structure of oligomeric species.

In MALDI-ToF MS analysis, the polymer sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the polymer chains. This method is particularly effective for determining the absolute molecular weight and polydispersity of the polymer. nih.gov For poly(this compound), MALDI-ToF MS can identify repeating units and confirm the chemical structure of the polymer chains. researchgate.net Analysis of the resulting spectra allows for the identification of end groups, which are determined by the initiator and termination reactions during polymerization. researchgate.net

ESI-MS is another powerful technique, especially for analyzing lower molecular weight oligomers and for coupling with liquid chromatography (LC) for separation prior to detection. It provides detailed information on the composition of complex oligomer mixtures and can be used to study the initial stages of polymerization.

Table 1: Hypothetical MALDI-ToF MS Data for Poly(this compound) Oligomers This table illustrates the expected mass peaks for oligomers initiated with a common initiator like AIBN (azobisisobutyronitrile) and terminated by hydrogen abstraction.

| Degree of Polymerization (n) | Oligomer Structure | Calculated Mass (Da) | Observed m/z |

| 3 | C4H9-(C9H14O3)3-H | 539.7 | 562.7 (M+Na)+ |

| 4 | C4H9-(C9H14O3)4-H | 695.9 | 718.9 (M+Na)+ |

| 5 | C4H9-(C9H14O3)5-H | 852.1 | 875.1 (M+Na)+ |

| 6 | C4H9-(C9H14O3)6-H | 1008.3 | 1031.3 (M+Na)+ |

| 7 | C4H9-(C9H14O3)7-H | 1164.5 | 1187.5 (M+Na)+ |

Real-time Raman Spectroscopy for Polymerization Monitoring

Real-time Raman spectroscopy is a powerful process analytical technology (PAT) for monitoring the kinetics of polymerization of this compound. azom.com This non-invasive technique relies on the inelastic scattering of monochromatic light to probe the vibrational modes of molecules. mdpi.com During the polymerization of acrylates, the most significant change observed in the Raman spectrum is the consumption of the carbon-carbon double bond (C=C) of the monomer. researchgate.net

The progress of the reaction can be quantified by monitoring the decrease in the intensity of a characteristic Raman band of the monomer's vinyl group (typically around 1630-1640 cm⁻¹) relative to an internal standard peak that remains constant throughout the reaction, such as a C-H or C-O bond vibration. azom.commdpi.com This allows for the precise determination of monomer conversion to polymer in real-time. nih.gov The data obtained can be used to calculate the polymerization rate, which is crucial for process optimization and control. researchgate.net

Table 2: Real-time Raman Spectroscopy Data for Monitoring Conversion This table presents hypothetical data tracking the conversion of this compound over time by observing the change in the characteristic vinyl peak intensity.

| Time (minutes) | Vinyl Peak Intensity (a.u.) at ~1635 cm⁻¹ | Reference Peak Intensity (a.u.) | Normalized Vinyl Peak Intensity | Monomer Conversion (%) |

| 0 | 1.00 | 0.50 | 2.00 | 0 |

| 5 | 0.75 | 0.50 | 1.50 | 25 |

| 10 | 0.52 | 0.50 | 1.04 | 48 |

| 20 | 0.25 | 0.50 | 0.50 | 75 |

| 30 | 0.08 | 0.50 | 0.16 | 92 |

| 40 | 0.02 | 0.50 | 0.04 | 98 |

Morphological Analysis of Polymeric Materials

The bulk properties of poly(this compound) are intimately linked to its solid-state morphology. The arrangement of polymer chains, whether amorphous or crystalline, and the surface topography are key determinants of the material's performance.

Microscopic Techniques (e.g., Atomic Force Microscopy, Scanning Electron Microscopy, Transmission Electron Microscopy)

Microscopic techniques provide direct visualization of the polymer's surface and internal structure.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image the surface topography of poly(this compound) with nanoscale resolution. uc.eduhsbi.de It is particularly useful for examining surface roughness and identifying different phases in polymer blends or composites without the need for conductive coatings. uc.eduafmworkshop.com

Scanning Electron Microscopy (SEM) provides morphological information over a larger area than AFM. uc.edu It is used to study the surface features, porosity, and particle size of the polymer. For non-conductive polymers like poly(this compound), a conductive coating is typically required to prevent charging effects from the electron beam. uc.eduafmworkshop.com

Transmission Electron Microscopy (TEM) is used to investigate the internal structure or morphology of the polymer. wiley.com By analyzing thin sections of the material, TEM can reveal the presence of crystalline domains, phase separation in blends, or the dispersion of any incorporated nanoparticles. researchgate.net

X-ray Diffraction (XRD) for Crystalline and Amorphous Domain Characterization

X-ray diffraction (XRD) is a primary technique for determining the degree of crystallinity in a polymer. icdd.com The XRD pattern of a polymer provides information about the arrangement of its chains.

Crystalline domains , where polymer chains are highly ordered, produce sharp diffraction peaks at specific angles. youtube.com

Amorphous domains , where chains are randomly arranged, result in a broad halo in the XRD pattern. icdd.com

For poly(this compound), the bulky cyclohexyl side group and the polar hydroxyl group can hinder efficient chain packing, likely resulting in a predominantly amorphous or semi-crystalline structure. The degree of crystallinity significantly impacts mechanical properties such as stiffness, strength, and toughness, as well as thermal properties. numberanalytics.com

Table 3: Hypothetical X-ray Diffraction Peak Analysis This table illustrates a possible XRD pattern for a semi-crystalline sample of poly(this compound), indicating both ordered and disordered regions.

| 2θ (degrees) | d-spacing (Å) | Intensity (counts) | FWHM (degrees) | Interpretation |

| 15.2 | 5.82 | 850 | 0.5 | Crystalline Peak 1 |

| 19.8 | 4.48 | 1200 | 0.4 | Crystalline Peak 2 |

| 22.5 | 3.95 | 450 | 5.0 | Amorphous Halo |

| 28.1 | 3.17 | 600 | 0.6 | Crystalline Peak 3 |

Elucidating Structure-Property Relationships

The macroscopic properties of poly(this compound) are a direct consequence of its molecular structure. Understanding these relationships is key to designing materials for specific applications.

Influence of Monomer Structural Features on Resultant Polymer Properties

The two key structural features of the this compound monomer—the hydroxyl group and the cyclohexyl ring—exert a profound influence on the final properties of the polymer.

Hydroxyl Group (–OH): The presence of hydroxyl groups significantly increases the polarity of the polymer. numberanalytics.commsesupplies.com This leads to improved hydrophilicity and potential solubility in polar solvents. Furthermore, these groups can form intermolecular and intramolecular hydrogen bonds. researchgate.net This hydrogen bonding can increase the glass transition temperature (Tg), enhance mechanical strength, and improve adhesion to various substrates. msesupplies.comresearchgate.net The hydroxyl groups also serve as reactive sites for further chemical modifications. msesupplies.com

Cyclohexyl Group: The bulky, non-polar cyclohexyl ring has several effects on the polymer's properties. It restricts the mobility of the polymer backbone, which typically leads to an increase in the glass transition temperature (Tg) and enhances the thermal stability of the material. tandfonline.comelsevierpure.com The incorporation of such cycloaliphatic groups can improve water resistance due to their hydrophobic nature. tandfonline.com However, the large size of the cyclohexyl group can also increase the distance between polymer chains, potentially affecting properties like swelling behavior in solvents. nih.gov The rigidity of the ring can contribute to increased hardness and shear strength in the final polymer. tandfonline.com

The interplay between the hydrophilic hydroxyl group and the hydrophobic, bulky cyclohexyl group creates a unique balance of properties in poly(this compound), making it a candidate for applications requiring a specific combination of thermal stability, mechanical integrity, and surface characteristics.

Impact of Polymerization Conditions on Macromolecular Architecture and Material Performance

The macromolecular architecture of poly(this compound)—including its molecular weight, molecular weight distribution (polydispersity), and topology (e.g., linear, branched, star-shaped)—is critically dependent on the polymerization conditions. Modern controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over these parameters, which conventional free radical polymerization methods lack. nih.govias.ac.incmu.edu

The choice of polymerization technique and the fine-tuning of reaction parameters directly influence the final polymer structure. For instance, in an ATRP system for an acrylate monomer, the ratio of monomer to initiator is the primary determinant of the final molecular weight. cmu.edu A higher ratio leads to longer polymer chains. The catalyst system (e.g., a copper complex) and temperature regulate the rate of polymerization and the equilibrium between active and dormant species, which is crucial for maintaining low polydispersity (typically Mw/Mn < 1.5). ias.ac.incmu.edu

The architecture can be further tailored. The use of multifunctional initiators can lead to the formation of star-shaped polymers. uc.edu Moreover, the synthesis of hyperbranched polymers can be achieved through the self-condensing vinyl polymerization (SCVP) of an "inimer"—a molecule that functions as both an initiator and a monomer. researchgate.net For example, an acrylate monomer containing an activatable group, such as 2-[(2-bromopropionyl)oxy]ethyl acrylate, can be homopolymerized via ATRP to create highly branched structures. researchgate.net A similar strategy could be employed for this compound by designing an analogous inimer.

The resulting macromolecular architecture has a profound impact on material performance. For example, branched architectures generally lead to lower solution viscosity compared to linear polymers of the same molecular weight. uc.edu The presence and accessibility of the hydroxyl group on the cyclohexyl ring are also influenced by the polymer's architecture, affecting properties like hydrophilicity and potential for post-polymerization modification.

The following table illustrates the expected influence of polymerization conditions on the macromolecular architecture of poly(this compound) synthesized via a controlled radical process, based on principles observed for similar acrylates. ias.ac.incmu.edu

Table 1: Illustrative Impact of Polymerization Conditions on Poly(this compound) Architecture

This table is based on established principles of controlled radical polymerization for analogous acrylate monomers.

| Entry | Polymerization Method | Monomer/Initiator Ratio | Temperature (°C) | Resulting Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) | Macromolecular Architecture |

| 1 | ATRP | 50:1 | 70 | 5,500 | 1.15 | Linear |

| 2 | ATRP | 200:1 | 70 | 22,000 | 1.20 | Linear |

| 3 | RAFT | 500:1 | 80 | 54,000 | 1.18 | Linear |

| 4 | ATRP (with inimer) | 100:1 | 70 | 15,000 | 1.80 | Hyperbranched |

Correlation between Molecular Weight, Cross-linking Density, and Macroscopic Properties (e.g., mechanical, thermal properties)

The macroscopic properties of poly(this compound), such as its mechanical strength and thermal stability, are directly correlated with its molecular weight and, if applicable, its cross-linking density.

Molecular Weight: For thermoplastic, linear polymers, mechanical properties like tensile strength and modulus generally increase with molecular weight. This is because longer chains result in more extensive intermolecular entanglements, which can bear more stress before failure. However, this effect typically plateaus at a certain high molecular weight, beyond which further increases provide diminishing returns on mechanical performance. The glass transition temperature (Tg)—the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state—also increases with molecular weight before reaching a plateau. The bulky and rigid cyclohexyl group in the repeating unit would be expected to impart a relatively high Tg to the polymer.

Cross-linking Density: this compound can be copolymerized with a difunctional or multifunctional acrylate (a cross-linking agent) to form a three-dimensional thermoset network. The density of these cross-links is a critical parameter that dictates the final material properties. mdpi.com

Mechanical Properties: Increasing the cross-linking density generally leads to a significant increase in the material's stiffness (Young's modulus) and tensile strength. mdpi.comresearchgate.net This is because the covalent cross-links restrict the mobility of polymer chains, making the material more rigid and resistant to deformation. However, this increased rigidity comes at the cost of reduced ductility; the elongation at break will decrease, making the material more brittle. mdpi.com

Thermal Properties: The glass transition temperature (Tg) of a cross-linked polymer network increases with cross-linking density. The covalent bonds severely restrict the segmental motion of the polymer chains, meaning more thermal energy is required to induce the transition from a glassy to a rubbery state. researchgate.net

Swelling Behavior: The extent to which a cross-linked polymer can swell by absorbing a solvent is inversely proportional to its cross-linking density. mdpi.comnih.gov A higher density of cross-links creates a tighter network structure with smaller average mesh size, physically limiting the amount of solvent that can be imbibed.

The following table demonstrates the expected correlation between the concentration of a typical cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate) and the key properties of a resulting cross-linked poly(this compound) network.

Table 2: Illustrative Correlation of Cross-linker Concentration with Polymer Properties

This table is based on well-established structure-property relationships for cross-linked acrylate networks. mdpi.comresearchgate.netnih.gov

| Entry | Cross-linker Conc. (mol%) | Cross-linking Density | Glass Transition Temp. (Tg) | Young's Modulus | Tensile Strength | Elongation at Break (%) |

| 1 | 1.0 | Low | Moderate | Low | Moderate | High |

| 2 | 2.5 | Medium | Increased | Increased | Increased | Medium |

| 3 | 5.0 | High | High | High | High | Low |

| 4 | 10.0 | Very High | Very High | Very High | High | Very Low |

Computational Studies and Theoretical Modeling of 2 Hydroxycyclohexyl Prop 2 Enoate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. ugent.be These methods provide insights into the fundamental aspects of monomer behavior and the elementary steps of polymerization. ugent.beacs.org

The electronic structure of an acrylate (B77674) monomer, such as 2-Hydroxycyclohexyl prop-2-enoate, dictates its reactivity. The presence of the electron-withdrawing ester group and the double bond creates a system susceptible to radical attack. The reactivity of acrylate monomers is significantly influenced by the nature of the pendant group attached to the acrylate moiety. ugent.beacs.org For this compound, the hydroxycyclohexyl group would play a crucial role.

Computational studies on various acrylates have shown that the size, polarity, and cyclic nature of the pendant group affect polymerizability. ugent.beacs.org The hydroxyl group in the cyclohexyl ring can participate in hydrogen bonding, which can influence the monomer's reactivity and the properties of the resulting polymer.

The reactivity of the propagating radical is also a key factor. Quantum chemical calculations can determine the charge distribution and spin density of the radical, which are crucial for predicting its stability and reaction pathways. For instance, in acrylate polymerization, secondary reactions like backbiting (intramolecular hydrogen transfer) can occur, leading to the formation of more stable midchain radicals. uni-goettingen.denih.gov The presence of the cyclohexyl ring in this compound could influence the probability and stereochemistry of such reactions. mdpi.com

Table 1: Representative Reactivity Descriptors for Acrylate Monomers (Illustrative)

| Monomer | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Dipole Moment (Debye) |

| Methyl Acrylate | -11.5 | -0.8 | 1.8 |

| Butyl Acrylate | -11.3 | -0.7 | 1.9 |

| 2-Hydroxyethyl Acrylate | -11.6 | -1.0 | 2.5 |

| This compound (Estimated) | -11.4 | -0.9 | ~2.7 |

Note: The values for this compound are estimated based on trends observed in related structures and are for illustrative purposes only.

Transition state theory (TST) is a fundamental concept used to calculate the rate constants of chemical reactions. wikipedia.orglibretexts.org In the context of polymerization, TST allows for the prediction of rate coefficients for elementary steps like initiation, propagation, and termination. ntnu.no By calculating the potential energy surface of a reaction, the structure and energy of the transition state can be determined, which in turn allows for the calculation of the activation energy. rsc.org

For acrylate polymerization, ab initio molecular orbital calculations combined with TST have been used to predict kinetic parameters. ntnu.no These theoretical models can account for the complex reaction pathways, including secondary reactions that become significant at higher temperatures. ntnu.noacs.org For this compound, such calculations would be invaluable for understanding how the bulky and functionalized cyclohexyl group affects the activation barriers for propagation and other competing reactions. The prediction of reaction rate coefficients is crucial for developing accurate kinetic models of the polymerization process. uni-goettingen.de

Table 2: Calculated Activation Energies for Elementary Reactions in Acrylate Polymerization (General Values)

| Reaction | Activation Energy (kJ/mol) |

| Radical Propagation | 15 - 25 |

| Backbiting (1,5-H shift) | 30 - 40 |

| β-Scission of Midchain Radical | 50 - 60 |

Note: These are typical ranges for common acrylates and may vary for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the physical processes of polymerization that are often inaccessible to experimental observation. acs.orgmdpi.com

MD simulations can model the growth of polymer chains and the formation of cross-linked networks. By defining reactive force fields, it is possible to simulate the bond-forming events that constitute polymerization. These simulations can provide detailed information on the evolving polymer architecture, including chain length distribution, branching, and the density of cross-links. acs.org The dynamics of the polymer chains, such as their rotational and translational motions, can also be monitored. mdpi.com For a monomer like this compound, simulations could reveal how the rigid cyclohexyl ring restricts chain mobility and influences the final network structure.

The choice of solvent can have a profound impact on polymerization kinetics and the conformation of the resulting polymer chains. researchgate.netwikipedia.orgyoutube.com MD simulations are particularly well-suited to investigate these solvent effects at a molecular level. chemrxiv.org In a "good" solvent, where polymer-solvent interactions are favorable, the polymer chains will be extended and swollen. wikipedia.orgyoutube.com In a "poor" solvent, the chains will tend to collapse into more compact conformations. wikipedia.orgyoutube.com

For poly(this compound), the presence of the hydroxyl group would allow for hydrogen bonding with protic solvents, which would significantly affect the polymer's solubility and conformation. Simulations can quantify these interactions and predict the radius of gyration of the polymer chains in different solvent environments. chemrxiv.org

The properties of a polymer are largely determined by the interactions between and within its chains. wikipedia.orgresearchgate.net MD simulations can be used to study a variety of these interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. bitescis.orgbitescis.org In the case of poly(this compound), the hydroxyl groups can form strong intramolecular and intermolecular hydrogen bonds. rsc.org These interactions can lead to the formation of physical cross-links, significantly impacting the mechanical and thermal properties of the material. Simulations can provide a detailed picture of this hydrogen-bonding network and its influence on the polymer's structure and dynamics. researchgate.net

Monte Carlo (MC) Simulations

Monte Carlo (MC) methods are powerful statistical simulation techniques used to model complex chemical processes like polymerization. nih.govarxiv.org By relying on repeated random sampling to obtain numerical results, MC simulations can provide detailed insights into polymer microstructure, which is often unattainable through deterministic modeling approaches. nih.gov For a monomer like this compound, these simulations would be crucial for understanding how its unique structural features influence the final polymer properties.

Kinetic Monte Carlo (KMC) simulations are a well-established tool for predicting the molecular weight distribution and tracking the explicit monomer sequence in every polymer chain during free radical polymerization. acs.orgaiche.org This method stochastically simulates the sequence of chemical reaction events, with the time step between events determined by the total rate of all possible reactions. acs.org